molecular formula C21H12Cl2N2O3S B2534880 1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1024175-36-7

1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2534880
CAS No.: 1024175-36-7
M. Wt: 443.3
InChI Key: KBWGDHWLOBTZPY-UHFFFAOYSA-N
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Description

1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione ( 1024175-36-7) is a synthetic chemical reagent with the molecular formula C21H12Cl2N2O3S and a molecular weight of 443.31 g/mol . This compound features a barbiturate-like 1,3-diazinane-2,4,6-trione core structure that is substituted at the 5-position with a (thiophen-2-yl)methylidene group and at the 1- and 3-positions with 3-chlorophenyl rings . The specific stereochemistry and conjugation system present in the molecule make it a scaffold of interest in various advanced research fields. Peer-reviewed literature indicates its application in the development of novel photochromic materials, where its structure can undergo reversible molecular rearrangements upon light exposure . Furthermore, derivatives within this structural class have been investigated for their biological activity, including their potential as inhibitors of the enzyme 5α-reductase, which is a target in endocrine and urological research . Its unique architecture also makes it a candidate for exploration in materials science, such as in the synthesis of metal-organic frameworks (MOFs) or other functional organic solids . This product is supplied with a purity of >90% to >99% and is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers can order this compound in quantities ranging from 1 mg to 10 g .

Properties

IUPAC Name

1,3-bis(3-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2N2O3S/c22-13-4-1-6-15(10-13)24-19(26)18(12-17-8-3-9-29-17)20(27)25(21(24)28)16-7-2-5-14(23)11-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWGDHWLOBTZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization with urea or thiourea under acidic conditions . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, where the chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 5-arylidene barbiturates, which are structurally modified to alter physicochemical and pharmacological properties. Below is a detailed comparison with analogous derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions 1, 3, 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione 3-ClPh (1,3), thiophen-2-yl (5) C21H12Cl2N2O3S 443.32 High purity (>90%); sulfur-mediated reactivity
1,3-bis(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione 4-ClPh (1,3), 4-ethoxyphenyl (5) C25H18Cl2N2O4 481.33 Enhanced lipophilicity due to ethoxy group
1,3-bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione 3-MePh (1,3), 3,4,5-trimethoxyphenyl (5) C28H26N2O6 486.52 Predicted density: 1.284 g/cm³; acidicity (pKa): -0.47
5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione H (1,3), 3-Cl-4-MeOPh (5) C12H9ClN2O4 280.66 Electron-withdrawing Cl and electron-donating MeO groups
Amobarbital 5-Et (5), 3-Me-butyl (5) C11H18N2O3 226.27 GABAergic sedative; clinical use in anxiety

Key Findings

Chlorine atoms in 3-chlorophenyl groups increase electrophilicity, contrasting with methyl groups in 1,3-bis(3-methylphenyl) derivatives, which are electron-donating .

Lipophilicity and Bioactivity: The 4-ethoxyphenyl substituent in increases lipophilicity (logP ≈ 3.5 predicted), favoring membrane permeability, whereas the thiophene group in the target compound may reduce logP due to sulfur’s polarity .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows Gewald-like thiophene functionalization, as seen in for analogous pyrazol-1-yl derivatives .
  • In contrast, 1,3-bis(3-methylphenyl) derivatives require multi-step condensations with aldehydes, as described in for triazinane-dithiones .

Crystallographic Behavior :

  • Sulfur-containing barbiturates (e.g., ’s 5-[bis(methylsulfonyl)methyl]-1,3-dimethyl-... ) form C–H⋯O hydrogen-bonded 3D networks, suggesting the target compound may exhibit similar solid-state stability .

Biological Activity

1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H14Cl2N4O3SC_{20}H_{14}Cl_2N_4O_3S and a molecular weight of 411.87 g/mol. Its structure features two chlorophenyl groups and a thiophene moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H14Cl2N4O3SC_{20}H_{14}Cl_2N_4O_3S
Molecular Weight411.87 g/mol
CAS Number307541-76-0
Melting PointNot specified

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anticancer mechanisms. The following sections detail specific findings from studies.

Anti-inflammatory Activity

A study investigated the compound's effect on superoxide anion production in human neutrophils. It was found to inhibit the fMLP-induced superoxide anion production with an IC50 of approximately 5.0 µM. This inhibition was linked to a reduction in intracellular calcium mobilization and phosphorylation of key signaling proteins such as ERK and Akt .

Anticancer Potential

In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. It induces apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release into the cytosol and activation of caspase-9 and caspase-3 .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound reduces ROS levels in cells, which is crucial for mitigating oxidative stress-related damage.
  • Modulation of Signaling Pathways : It affects pathways involving protein kinases such as PKA and phosphodiesterase 4, leading to alterations in cellular responses to stimuli.
  • Induction of Apoptosis : By triggering mitochondrial dysfunction and activating apoptotic pathways, the compound promotes cell death in malignant cells .

Case Studies

Several studies have documented the efficacy of this compound in different biological contexts:

  • Study on Neutrophil Function : A study demonstrated that the compound significantly inhibited fMLP-induced superoxide production in neutrophils, suggesting a role in managing inflammatory responses .
  • Cytotoxicity Assessment : In cancer research, the compound showed promising results against breast cancer cell lines with IC50 values indicating effective dose ranges for therapeutic applications .

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